![molecular formula C27H56O2 B13763489 Tridecane, 1,1'-[methylenebis(oxy)]bis- CAS No. 68975-76-8](/img/structure/B13763489.png)
Tridecane, 1,1'-[methylenebis(oxy)]bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tridecane, 1,1’-[methylenebis(oxy)]bis- is a chemical compound with the molecular formula C27H56O2 It is characterized by the presence of two tridecane chains connected by a methylene bridge through oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tridecane, 1,1’-[methylenebis(oxy)]bis- typically involves the reaction of tridecane with formaldehyde in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the methylene bridge. The process can be summarized as follows:
Reactants: Tridecane and formaldehyde.
Catalyst: Acidic or basic catalyst.
Conditions: Elevated temperature and pressure.
Industrial Production Methods
Industrial production of Tridecane, 1,1’-[methylenebis(oxy)]bis- follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
Tridecane, 1,1’-[methylenebis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The methylene bridge allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Tridecane, 1,1’-[methylenebis(oxy)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Tridecane, 1,1’-[methylenebis(oxy)]bis- involves its interaction with molecular targets through its methylene bridge and oxygen atoms. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound’s ability to undergo oxidation, reduction, and substitution reactions also plays a role in its mechanism of action.
相似化合物的比较
Similar Compounds
1,1’-[Methylenebis(oxy)]bis(ethane): Similar structure but with shorter alkyl chains.
1,1’-[Methylenebis(oxy)]bis(propane): Another similar compound with different alkyl chain lengths.
Uniqueness
Tridecane, 1,1’-[methylenebis(oxy)]bis- is unique due to its longer alkyl chains, which impart distinct physical and chemical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
68975-76-8 |
|---|---|
分子式 |
C27H56O2 |
分子量 |
412.7 g/mol |
IUPAC 名称 |
1-(tridecoxymethoxy)tridecane |
InChI |
InChI=1S/C27H56O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-28-27-29-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-27H2,1-2H3 |
InChI 键 |
HUORXJRUKHMTDN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCOCOCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1)](/img/structure/B13763410.png)
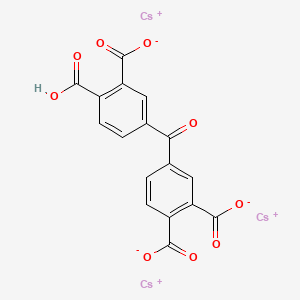
![7-ethyl-9-methylbenzo[c]acridine](/img/structure/B13763418.png)

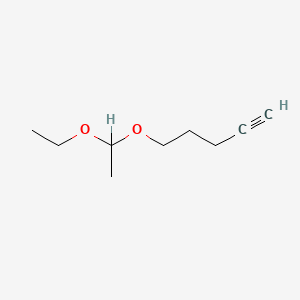
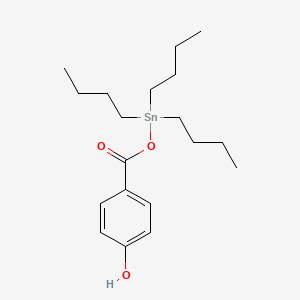
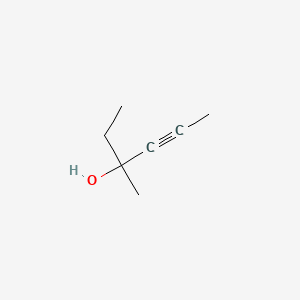
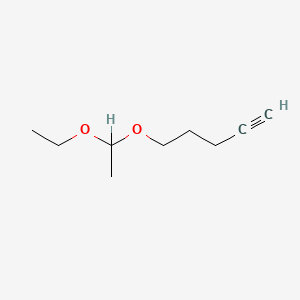
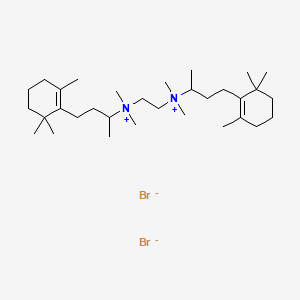

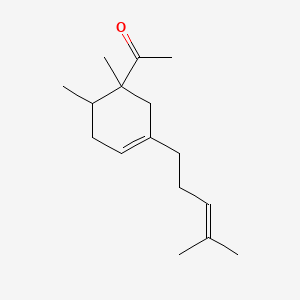
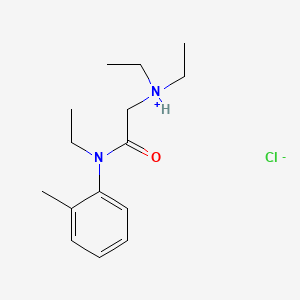
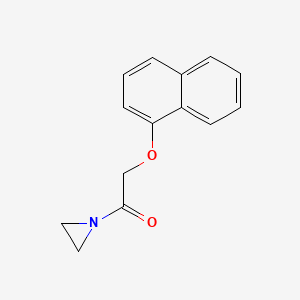
![3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13763475.png)
